5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

Descripción general

Descripción

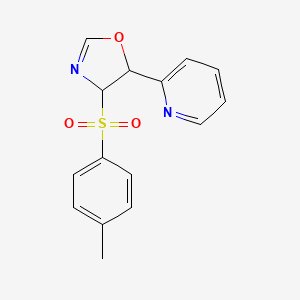

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole is a heterocyclic compound that features a pyridine ring and a tosyl group attached to a dihydrooxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole typically involves the reaction of 2-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dihydrooxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Cyclization and Ring-Opening Reactions

The tosyl group facilitates nucleophilic substitution, enabling cyclization or ring-opening under specific conditions:

-

Thionyl chloride-mediated cyclization : Converts dihydrooxazoles to chlorinated intermediates, which are bench-stable and resistant to hydrolysis .

-

Microwave-assisted ring contraction : Heating in isopropanol with K₃PO₄ eliminates the tosyl group, yielding 5-aryl oxazoles .

Table 2: Cyclization Conditions and Outcomes

| Reagent | Temp (°C) | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | 60 | Toluene | Chlorinated intermediate | 75 |

| K₃PO₄ (MW) | 65 | IPA | 5-Phenyloxazole | 95 |

Functional Group Transformations

The pyridine and oxazoline moieties participate in coordination and substitution:

-

Pyridine-directed metal coordination : Enhances catalytic activity in asymmetric alkylation reactions, particularly with palladium complexes .

-

Tosyl group displacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form substituted oxazolines.

Example Reaction :

Treatment with potassium tert-butylate and iodine in dimethyl carbonate (DMC) at 80°C introduces benzyl groups via nucleophilic substitution :

Stability and Reactivity Trends

-

Hydrolytic stability : The oxazoline ring resists hydrolysis under neutral conditions but opens in acidic media to form amides .

-

Thermal stability : Decomposes above 200°C, with the tosyl group fragmenting into SO₂ and toluenesulfonic acid derivatives .

Comparative Analysis with Analogues

Table 4: Reactivity of 4-Tosyl-4,5-dihydrooxazole Derivatives

| Substituent | Reaction with SOCl₂ | Oxazole Yield (%) |

|---|---|---|

| Pyridin-2-yl | 75 | 95 |

| p-Tolyl | 72 | 92 |

| 2-Naphthyl | 68 | 89 |

Aplicaciones Científicas De Investigación

Chemistry

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the creation of derivatives with tailored properties.

Types of Reactions

- Oxidation : Can be oxidized to form oxazole derivatives.

- Reduction : Reduction reactions can yield dihydro derivatives.

- Substitution : The tosyl group can be replaced with other functional groups via nucleophilic substitution .

Biology

The compound has potential applications as a ligand in enzyme inhibition studies and receptor binding assays. Its structural features facilitate interactions with biological targets, making it suitable for research into mechanisms of action for various biological processes.

Medicine

Research is ongoing into the pharmacological potential of this compound, particularly regarding its antimicrobial and anticancer properties. Preliminary studies suggest that it may act as a pharmacophore in drug development .

Industry

In industrial applications, this compound can contribute to the development of new materials with specific electronic or optical properties. Its unique chemical reactivity makes it an attractive candidate for various material science applications .

Mecanismo De Acción

The mechanism by which 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole exerts its effects is largely dependent on its interaction with biological targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the tosyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.

N-(Pyridin-2-yl)amides: Noted for their medicinal applications.

Imidazo[1,5-a]pyridine derivatives: Used in optoelectronic devices and as anticancer agents.

Uniqueness

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole is unique due to the presence of both a pyridine ring and a tosyl group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

Overview

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a tosyl group attached to a dihydrooxazole framework, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A pyridine ring which can engage in π-π stacking interactions.

- A tosyl group that enhances its reactivity and ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine moiety allows for interactions with aromatic amino acids in proteins, while the tosyl group can participate in hydrogen bonding or ionic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. The compound’s structure may facilitate binding to microbial targets, although specific mechanisms remain under investigation.

- Anticancer Properties : The compound has been explored for its potential in cancer therapy. It may inhibit specific kinase activities involved in tumor growth and metastasis, similar to other pyridine-based compounds .

- Ligand Activity : As a ligand, it has shown promise in studies related to enzyme inhibition and receptor binding, which are crucial for drug development.

Research Findings

A detailed examination of the biological activity of this compound reveals significant findings from various studies:

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various heterocyclic compounds including this compound, researchers found that it inhibited the growth of several cancer cell lines at micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a ligand in enzyme inhibition assays. It was found to significantly inhibit specific kinases involved in cellular signaling pathways at low micromolar concentrations. This suggests potential applications in targeted cancer therapies .

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLIGQCCDDTNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856611 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239798-77-7 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.